molecular formula C8H9F2N B1591544 1-(2,6-Difluorophenyl)ethan-1-amine CAS No. 870849-40-4

1-(2,6-Difluorophenyl)ethan-1-amine

Cat. No. B1591544
Key on ui cas rn: 870849-40-4
M. Wt: 157.16 g/mol
InChI Key: PDPHGCQJDUZZGM-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Triethylamine (2.37 mL) and hydroxylamine hydrochloride (634 mg) were added to a solution of 2,6-difluoroacetophenone (890 mg) in ethanol (30 mL), and the reaction solution was heated to reflux for 4 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (1.86 g) was added to a solution of the resulting residue in trifluoroacetic acid (10 mL), and the reaction solution was stirred at room temperature overnight. The reaction solution was filtered on a celite, made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 210 mg of a crude purified product containing the title compound (purity: 50 wt %). The physical properties of the compound are as follows.
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.Cl.NO.CC([C:14]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:15]=1[F:21])=O>C(O)C>[F:20][C:19]1[CH:18]=[CH:17][CH:16]=[C:15]([F:21])[C:14]=1[CH:6]([NH2:3])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
634 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
890 mg
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Zinc (1.86 g) was added to a solution of the resulting residue in trifluoroacetic acid (10 mL)
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered on a celite
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 210 mg of a crude
CUSTOM
Type
CUSTOM
Details
purified product
ADDITION
Type
ADDITION
Details
containing the title compound (purity: 50 wt %)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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